molecular formula C10H18N6O8S B12395831 Pralurbactam CAS No. 2163782-59-8

Pralurbactam

Cat. No.: B12395831
CAS No.: 2163782-59-8
M. Wt: 382.35 g/mol
InChI Key: HOJIPBUGHMYVQD-RQJHMYQMSA-N
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Preparation Methods

The preparation of Pralurbactam involves several synthetic routes and reaction conditions. One of the methods includes the reaction of specific intermediates under controlled conditions to yield the final product. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Pralurbactam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Pralurbactam has a wide range of scientific research applications, including:

Mechanism of Action

Pralurbactam exerts its effects by inhibiting β-lactamase enzymes, which are responsible for breaking down β-lactam antibiotics. By inhibiting these enzymes, this compound enhances the effectiveness of β-lactam antibiotics against resistant bacterial strains. The molecular targets of this compound include various β-lactamase enzymes, and the pathways involved in its mechanism of action are related to the inhibition of these enzymes .

Comparison with Similar Compounds

Pralurbactam is unique among β-lactamase inhibitors due to its specific structure and mechanism of action. Similar compounds include:

Properties

CAS No.

2163782-59-8

Molecular Formula

C10H18N6O8S

Molecular Weight

382.35 g/mol

IUPAC Name

[(2S,5R)-2-[2-(diaminomethylideneamino)oxyethoxycarbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C10H18N6O8S/c11-9(12)14-23-4-3-22-13-8(17)7-2-1-6-5-15(7)10(18)16(6)24-25(19,20)21/h6-7H,1-5H2,(H,13,17)(H4,11,12,14)(H,19,20,21)/t6-,7+/m1/s1

InChI Key

HOJIPBUGHMYVQD-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCON=C(N)N

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCON=C(N)N

Origin of Product

United States

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